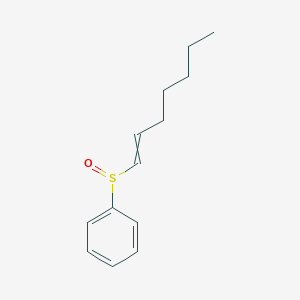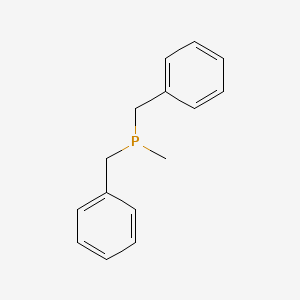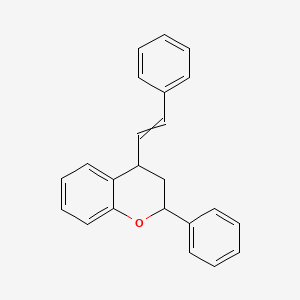
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is a heterocyclic compound with a pyrazole ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a pyrazole ring substituted with two methyl groups and a trichloroethenyl group, which contributes to its distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the trichloroethenyl group, leading to the formation of new compounds.
Substitution: The methyl and trichloroethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.
科学研究应用
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in designing drugs targeting specific enzymes and receptors.
作用机制
The mechanism of action of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which regulates many physiological processes . The compound’s unique structure allows it to bind to particular enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: A similar compound with a sulfonyl chloride group instead of the trichloroethenyl group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another related compound with a boronic acid ester group.
Uniqueness
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is unique due to its trichloroethenyl group, which imparts distinct reactivity and potential applications compared to other pyrazole derivatives. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
61514-50-9 |
|---|---|
分子式 |
C7H7Cl3N2 |
分子量 |
225.5 g/mol |
IUPAC 名称 |
1,3-dimethyl-4-(1,2,2-trichloroethenyl)pyrazole |
InChI |
InChI=1S/C7H7Cl3N2/c1-4-5(3-12(2)11-4)6(8)7(9)10/h3H,1-2H3 |
InChI 键 |
ZEMVVMFGDYAYOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C(=C(Cl)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
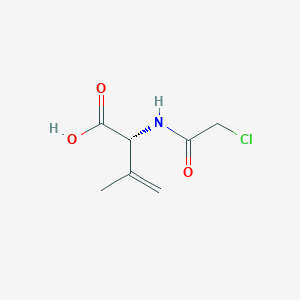
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
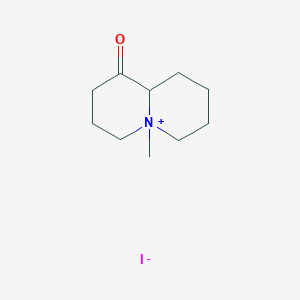

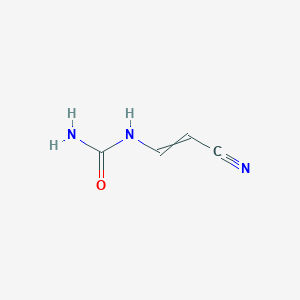


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
